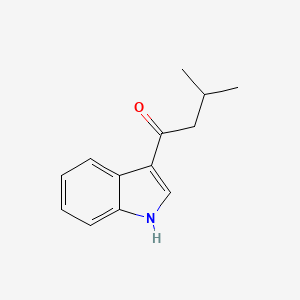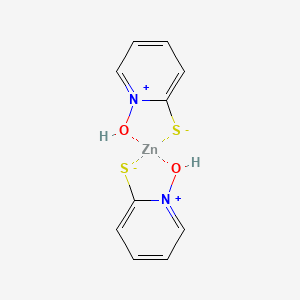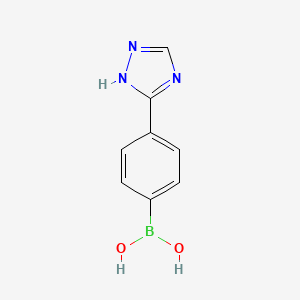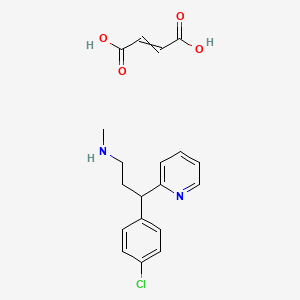
Maleic acid; monodesmethylchlorpheniramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Chlorpheniramine Maleate Salt is a chemical compound with the molecular formula C15H17ClN2 · C4H4O4 and a molecular weight of 376.83 . It is an impurity and metabolite of Chlorphenamine Maleate, commonly used in pharmaceutical testing and research . This compound is part of the antihistamine family and is known for its role in allergy treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Chlorpheniramine Maleate Salt involves several steps. One common method includes the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile . This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise to the chlorobenzonitrile at a controlled temperature of 25-30°C .
Industrial Production Methods
Industrial production methods for Desmethyl Chlorpheniramine Maleate Salt typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated products .
Wissenschaftliche Forschungsanwendungen
Desmethyl Chlorpheniramine Maleate Salt has a wide range of scientific research applications, including:
Wirkmechanismus
Desmethyl Chlorpheniramine Maleate Salt exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and vasodilation . The molecular targets include histamine receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorphenamine Maleate: A widely used antihistamine with similar chemical structure and pharmacological activity.
Dexchlorpheniramine Maleate: The S-enantiomer of Chlorphenamine, known for its higher potency.
Brompheniramine Maleate: Another antihistamine with a similar mechanism of action.
Uniqueness
Desmethyl Chlorpheniramine Maleate Salt is unique due to its specific role as an impurity and metabolite of Chlorphenamine Maleate. It provides valuable insights into the metabolic pathways and potential side effects of Chlorphenamine Maleate, making it an important compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C19H21ClN2O4 |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
MGNXGZAZRYTQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
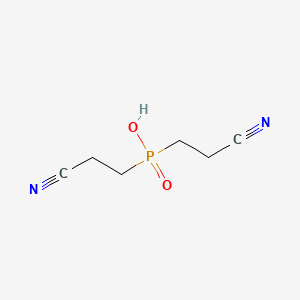
![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)
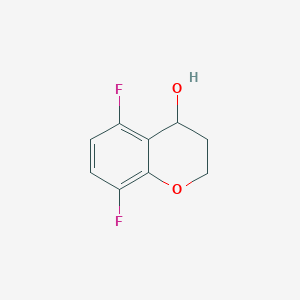
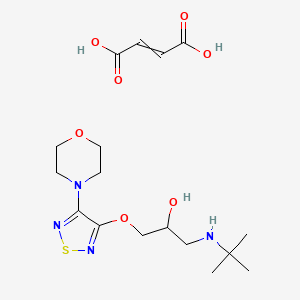
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
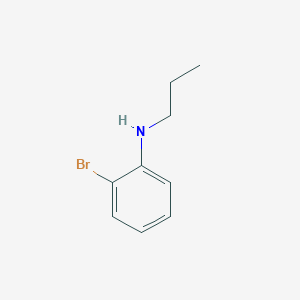
![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
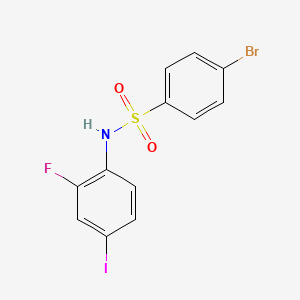
![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)
